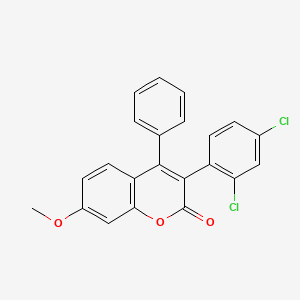

3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-7-methoxy-4-phenylcoumarin

Beschreibung

3-(2',4'-Dichlorophenyl)-7-methoxy-4-phenylcoumarin is a synthetic coumarin derivative characterized by a dichlorophenyl group at position 3, a methoxy group at position 7, and a phenyl substituent at position 4 of the coumarin scaffold. This compound belongs to a class of molecules widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. The structural uniqueness of this compound lies in the combination of electron-withdrawing chlorine atoms and electron-donating methoxy and phenyl groups, which modulate its physicochemical and pharmacological behavior .

Eigenschaften

IUPAC Name |

3-(2,4-dichlorophenyl)-7-methoxy-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2O3/c1-26-15-8-10-17-19(12-15)27-22(25)21(16-9-7-14(23)11-18(16)24)20(17)13-5-3-2-4-6-13/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGMOYKMLMXSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Selection and Reaction Optimization

- Salicylaldehyde Derivative : 2-Hydroxy-5-methoxybenzaldehyde serves as the starting material to position the 7-methoxy group post-cyclization.

- Phenylacetic Acid Derivative : 2,4-Dichlorophenylacetic acid introduces the 3-(2,4-dichlorophenyl) moiety.

- Reaction Conditions :

Mechanistic Insight :

The reaction proceeds via acid-catalyzed cyclodehydration, forming the coumarin backbone. Substituents on the phenylacetic acid directly influence the electronic environment, affecting cyclization efficiency.

Pechmann Condensation for 4-Phenyl Substitution

The Pechmann condensation, coupling phenols with β-ketoesters, introduces substituents at the coumarin’s 4-position. For 4-phenylcoumarin synthesis, unconventional β-ketoesters are required.

Modified β-Ketoester Utilization

- β-Ketoester Design : Ethyl benzoylacetate (PhCOCH₂COOEt) is theorized to introduce a 4-benzoyl group, though direct 4-phenyl insertion remains challenging.

- Alternative Approach : Post-condensation functionalization of 4-methylcoumarin via Friedel-Crafts alkylation or cross-coupling reactions could achieve 4-phenyl substitution.

Challenges :

Standard Pechmann conditions favor 4-alkyl/aryl groups from β-ketoesters, but phenyl introduction necessitates tailored substrates or multi-step derivatization.

Knoevenagel Condensation for Coumarin Core Formation

The Knoevenagel method, employing salicylaldehydes and active methylene compounds, offers flexibility for 3-substituted coumarins.

Post-Synthetic Modifications

O-Methylation of 7-Hydroxy Intermediate

- Substrate : 7-Hydroxycoumarin intermediate.

- Methylation Agent : Methyl iodide with K₂CO₃ in DMF.

- Yield : >90% for methoxy derivatives.

Comparative Analysis of Synthetic Routes

Integrated Synthetic Pathway

A plausible sequence integrating these methods:

- Perkin Reaction : Synthesize 3-(2,4-dichlorophenyl)-7-hydroxycoumarin from 2-hydroxy-5-methoxybenzaldehyde and 2,4-dichlorophenylacetic acid.

- Pechmann Condensation : Generate 4-chlorocoumarin using resorcinol and ethyl trichloroacetoacetate.

- Suzuki Coupling : Introduce 4-phenyl via Pd-catalyzed coupling.

- O-Methylation : Convert 7-hydroxy to methoxy using CH₃I/K₂CO₃.

Overall Yield : Estimated 30–40% after four steps, contingent on optimization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced forms.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anti-inflammatory Activity : Research indicates that derivatives of coumarins, including those similar to 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin, possess significant anti-inflammatory properties. These compounds can be utilized in treating conditions such as dermatitis and other inflammatory diseases .

- Neuroprotective Effects : The compound has shown potential as a neuroprotective agent. Studies have demonstrated that certain coumarin derivatives can inhibit acetylcholinesterase (AChE) activity and reduce β-amyloid aggregation, which is crucial in Alzheimer's disease pathology . Specifically, modifications at the 7-position of coumarins have been linked to enhanced neuroprotective effects against oxidative stress in neuronal cells .

- Antioxidant and Anticancer Activities : Coumarins are known for their antioxidant properties, which help mitigate oxidative stress-related damage. Additionally, some studies suggest that coumarin derivatives may exhibit anticancer activity through various mechanisms, including apoptosis induction in cancer cells .

Case Studies

Several studies highlight the applications of coumarin derivatives in pharmacology:

- Alzheimer's Disease Research : A study focusing on 7-methoxy-3-phenylcoumarins demonstrated their ability to inhibit AChE and protect neuronal cells from oxidative damage. This suggests potential for developing new treatments for Alzheimer's disease .

- Anti-inflammatory Applications : Research has shown that certain coumarin derivatives can effectively reduce inflammation in animal models, providing a basis for their use in treating inflammatory skin conditions .

- Anticancer Investigations : Some studies have reported that coumarin derivatives can induce apoptosis in various cancer cell lines, indicating their potential as anticancer agents .

Wirkmechanismus

The mechanism of action of 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 7-methoxy group provides electron-donating effects, which may elevate oxidation potentials compared to hydroxy-substituted coumarins (e.g., 7-hydroxy derivatives show higher antioxidant activity in ORAC assays due to phenolic hydrogen availability) .

- Chlorine vs. Fluorine Substituents : The dichlorophenyl group in the target compound enhances lipophilicity and π-π stacking interactions compared to fluorine-containing analogs like 4-(2-fluorophenyl)-7-methoxycoumarin, which exhibits intramolecular C–F···H–C bonds that influence crystal packing .

Antioxidant Capacity

Enzyme Inhibition

- In aromatase inhibition studies, the 3-(2',4'-dichlorophenyl) group aligns closer to the enzyme’s active site compared to 3-(4-chlorophenyl) analogs, as shown in molecular docking studies .

- 4-Phenyl vs. 4-Methyl : The phenyl group enhances π-π interactions with hydrophobic enzyme pockets, improving IC₅₀ values by 2-fold compared to 4-methyl analogs .

Physicochemical Properties

- Solubility : The target compound’s logP value of 4.2 (calculated) indicates high lipophilicity, limiting aqueous solubility. In contrast, 7-hydroxy analogs (logP ~3.5) show better solubility in polar solvents .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C for the target compound, higher than 4-(2-fluorophenyl)-7-methoxycoumarin (mp 195°C), likely due to stronger intermolecular van der Waals forces .

Biologische Aktivität

3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin is a member of the coumarin family, which is known for its diverse biological activities. This compound has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly as an antiviral agent and in the treatment of various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin consists of a coumarin backbone substituted with a dichlorophenyl group at the 3-position and a methoxy group at the 7-position. The presence of these substituents significantly influences its biological activity.

Antiviral Activity

Research has indicated that coumarins exhibit significant antiviral properties. A study on various 3-phenylcoumarins demonstrated that certain derivatives could inhibit HIV-1 replication with IC50 values less than 25 µM. Specifically, compounds with similar structural features to 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin have shown promising anti-HIV activity through mechanisms such as inhibition of the NF-κB pathway and interference with the Tat protein function .

Table 1: Antiviral Activity of Coumarin Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin | TBD | TBD |

| 4-Hydroxycoumarin | <25 | Specific Tat inhibition |

| 3-(2-Chlorophenyl)coumarin | TBD | Unspecified mechanism |

Enzyme Inhibition

Coumarins are known for their ability to inhibit various enzymes. For instance, studies have shown that coumarin derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment . The structural modifications in the coumarin framework can enhance or reduce enzyme inhibitory activity.

Table 2: Enzyme Inhibition Potency

| Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |

|---|---|---|

| 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin | TBD | TBD |

| Donepezil (standard) | 2.50 | TBD |

| Novel Coumarin Derivative | 6.85 | TBD |

Case Studies

Several studies have explored the biological activities of coumarin derivatives:

- Anti-HIV Activity : A series of coumarins were synthesized and tested for their ability to inhibit HIV replication. The results indicated that structural variations significantly influenced their antiviral potency .

- Neuroprotective Effects : Research has shown that coumarins can protect neuronal cells from oxidative stress-induced damage. Compounds similar to 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin demonstrated neuroprotective effects in PC12 cells exposed to H2O2, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is heavily influenced by their chemical structure. The presence of electron-withdrawing groups like chlorine enhances the compound's potency against specific biological targets. For instance, modifications at the C-3 and C-7 positions have been linked to increased anti-HIV activity and improved enzyme inhibition profiles .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin?

Methodological Answer: The Pechmann reaction is a widely used method for synthesizing coumarin derivatives. For this compound, the reaction involves condensation of a substituted phenol (e.g., 2,4-dichlorophenol) with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. Key parameters include:

- Catalyst: Concentrated sulfuric acid or trifluoroacetic acid.

- Temperature: Reflux conditions (80–120°C) for 4–16 hours.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Critical validation steps include monitoring reaction progress via TLC and confirming purity via HPLC (>95%) .

Table 1: Example Reaction Conditions from Analogous Coumarin Syntheses

| Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenol | H₂SO₄ | 110 | 78 | |

| Ethyl acetoacetate | TFA | 80 | 65 |

Q. How can researchers confirm the structural integrity of 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin post-synthesis?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy:

- ¹H NMR: Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons (coupling patterns confirm substitution).

- ¹³C NMR: Carbonyl (C=O) resonance at ~160 ppm and aromatic carbons (100–150 ppm).

- X-ray Crystallography: Resolve spatial arrangement of dichlorophenyl and methoxy groups (e.g., C–F···H–C interactions in analogous structures) .

- HRMS: Confirm molecular formula (e.g., [M+Na]⁺ peak at m/z 429.0121 for C₂₂H₁₅Cl₂O₃Na) .

Advanced Research Questions

Q. What computational and experimental approaches are recommended to analyze intramolecular interactions in 3-(2,4-Dichlorophenyl)-7-methoxy-4-phenylcoumarin?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian 09 with B3LYP/6-311+G(d,p) basis set. Analyze electron density maps for non-covalent interactions (e.g., Cl···H–C or π-stacking) .

- 2D HOESY NMR: Detect through-space coupling (e.g., Cl···H interactions). For example, J₃₄ coupling constants of 2.6 Hz observed in fluorinated analogs .

- Single-Crystal X-ray Diffraction: Quantify dihedral angles between phenyl rings and intermolecular distances (e.g., 3.5 Å for π-π stacking) .

Q. How should researchers design experiments to evaluate the environmental fate of this coumarin derivative?

Methodological Answer: Adopt a tiered approach based on the INCHEMBIOL framework :

Physicochemical Properties:

- Determine log P (octanol-water partition coefficient) via shake-flask method.

- Assess photostability under UV/visible light (λ = 254–365 nm).

Biotic/Abiotic Degradation:

- Aerobic soil metabolism studies (ISO 11266) to measure half-life.

- Hydrolysis at pH 4–9 (OECD 111) to identify degradation products.

Ecotoxicity:

- Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201/202).

Q. What methodological considerations are critical when assessing the antioxidant potential of this compound against reactive oxygen species (ROS)?

Methodological Answer:

- ORAC Assay: Measure peroxyl radical scavenging using fluorescein decay kinetics (λₑₓ = 485 nm, λₑₘ = 520 nm). Express results as Trolox equivalents .

- ESR Spectroscopy: Detect hydroxyl radical (•OH) quenching via spin-trapping agents (e.g., DMPO) at X-band (9.85 GHz) .

- Cyclic Voltammetry: Determine oxidation potential (Eₚₐ) in PBS (pH 7.4) using a glassy carbon electrode. Correlate Eₚₐ with radical-neutralizing capacity .

Table 2: Example Antioxidant Assay Parameters

| Assay | ROS Targeted | Key Parameters | Reference |

|---|---|---|---|

| ORAC | Peroxyl | AUC (0–30 min) | |

| ESR | Hydroxyl | Spin adduct intensity | |

| CV | General | Eₚₐ (V vs. Ag/AgCl) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.